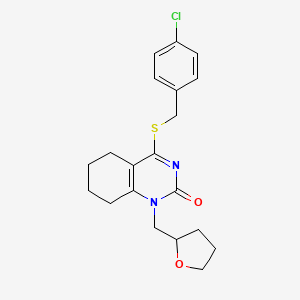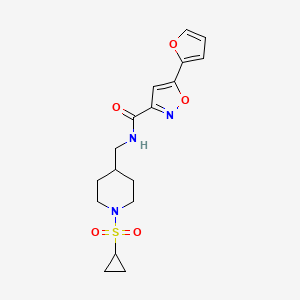![molecular formula C14H9Cl3N4OS B2403943 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide CAS No. 496027-93-1](/img/structure/B2403943.png)
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide” is a complex organic molecule that contains several functional groups, including a triazolopyridine ring, a thioether linkage, and an acetamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as substituted [1,2,4]triazolo[4,3-a]pyridines, can be synthesized through a one-pot method from easily available 2-hydrazinopyridine and substituted aromatic aldehydes .Applications De Recherche Scientifique
Potential c-Met Kinase Inhibitors
The compound has been identified as a potential c-Met kinase inhibitor . This means it could be used in the treatment of cancers where the c-Met kinase is overexpressed or mutated. The compound exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines .
Pharmacological Tool for Investigating Resistance to PARP1 Inhibitors
The compound can act as a useful pharmacological tool for investigating the mechanism of acquired resistance to PARP1 inhibitors . This could be particularly useful in the study of HR deficient cancers and the development of therapeutic agents to overcome acquired resistance .
Antibacterial Activity
The compound has been investigated for its in vitro antibacterial activity . Most of the tested compounds showed interesting antibacterial activity against Staphylococcus aureus .
Synthesis of Triazolopyridine Derivatives
The compound can be used in the synthesis of substituted [1,2,4]triazolo [4,3-a]pyridines . This method provides facile access to synthetically and biologically important triazolopyridine derivatives .
DNA Intercalation Activities as Anticancer Agents
In view of their DNA intercalation activities as anticancer agents, derivatives of the compound have been designed, synthesized, and evaluated against HepG2, HCT-116, and MCF-7 cells .
Design of New Derivatives for Cancer Treatment
The compound can be used as a base to design new derivatives for cancer treatment . These derivatives can be evaluated against various cancer cell lines for their potential as anti-tumor agents .
Mécanisme D'action
Target of Action
The primary target of this compound is currently unknown. The compound belongs to the class of [1,2,4]triazolo[4,3-a]pyridines , which are known to exhibit a wide range of pharmacological activities . .
Mode of Action
Compounds with similar structures have been reported to interact with their targets via hydrogen bonding . The nitrogen atom in the pyridine ring could potentially form a hydrogen bond with the target protein, influencing its activity .
Biochemical Pathways
Given the structural similarity to other [1,2,4]triazolo[4,3-a]pyridines , it may influence a variety of pathways depending on its specific target
Propriétés
IUPAC Name |
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-(2,4,6-trichlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N4OS/c15-8-5-9(16)13(10(17)6-8)18-12(22)7-23-14-20-19-11-3-1-2-4-21(11)14/h1-6H,7H2,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUXQEATKXSPMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)SCC(=O)NC3=C(C=C(C=C3Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 4-[3-(2-methoxyphenyl)ureido]piperidine-1-carboxylate](/img/structure/B2403860.png)

![Ethyl 3-amino-2-carbamoyl-6-methyl-4-phenylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B2403863.png)
![N-[1-[4-(Trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide](/img/structure/B2403865.png)
![3,5-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2403869.png)


![3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2403876.png)



![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2403881.png)

